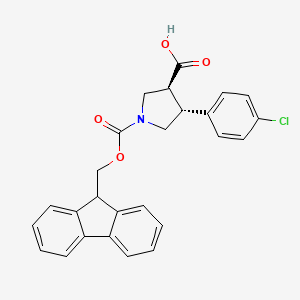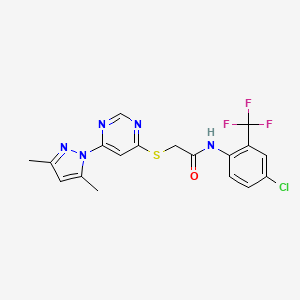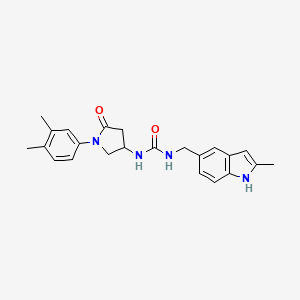
(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C26H22ClNO4 and its molecular weight is 447.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Sensing
The compound has been implicated in the construction of fluorescent pH sensors due to its ability to form part of heteroatom-containing organic fluorophores. These sensors can switch emission reversibly between states under different pH conditions, demonstrating the compound's utility in detecting acidic and basic organic vapors through fluorescence (Yang et al., 2013).
Coordination Polymers
In the realm of coordination chemistry, derivatives of the compound have been used to support lanthanide coordination compounds, showcasing its versatility in forming structures with potential applications in light harvesting and luminescence (Sivakumar et al., 2011).
C-H Functionalization
The compound is also a key player in the realm of organic synthesis, particularly in C-H functionalization processes. It serves as a precursor in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines, which are of significant interest in synthetic chemistry (Kang et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid involves the synthesis of the pyrrolidine ring, the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the addition of the chlorophenyl group, and the final deprotection of the Fmoc group.", "Starting Materials": [ "L-proline", "9H-fluorene-9-methanol", "4-chlorobenzaldehyde", "diethyl ether", "dichloromethane", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "trifluoroacetic acid", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "hexanes", "methanol", "ethyl ether", "water" ], "Reaction": [ "1. Synthesis of pyrrolidine ring: L-proline is reacted with acetic anhydride in the presence of triethylamine to form N-acetyl-L-proline. This is then reacted with 4-chlorobenzaldehyde in dichloromethane to form the corresponding Schiff base. Sodium hydroxide is added to this mixture to form the pyrrolidine ring.", "2. Introduction of Fmoc protecting group: The pyrrolidine product is dissolved in N,N-dimethylformamide and treated with Fmoc-Cl and triethylamine to introduce the Fmoc protecting group.", "3. Addition of chlorophenyl group: 4-chlorobenzaldehyde is reacted with magnesium sulfate in diethyl ether to form the Grignard reagent. This is then added to the pyrrolidine-Fmoc product in dichloromethane to form the chlorophenyl group.", "4. Deprotection of Fmoc group: The final product is treated with trifluoroacetic acid in dichloromethane to remove the Fmoc protecting group." ] } | |
CAS番号 |
2127056-95-3 |
分子式 |
C26H22ClNO4 |
分子量 |
447.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22ClNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30) |
InChIキー |
ZIPYEAFCQQVOGF-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl |
正規SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2738850.png)
![N-[(5-Tert-butylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738851.png)

![N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2738854.png)

![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2738859.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2738860.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2738861.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2738862.png)


![Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2738869.png)
![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2738871.png)